![molecular formula C16H22O3P+ B14475283 Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](oxo)phosphanium CAS No. 65842-23-1](/img/structure/B14475283.png)
Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](oxo)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(bicyclo[2.2.1]hept-5-en-2-yl)methoxyphosphanium is a complex organophosphorus compound characterized by the presence of bicyclo[221]hept-5-en-2-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(bicyclo[2.2.1]hept-5-en-2-yl)methoxyphosphanium typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-yl derivatives with phosphorus-containing reagents. One common method includes the use of phosphorus oxychloride (POCl3) in the presence of a base, such as triethylamine, to facilitate the formation of the desired compound. The reaction is usually carried out under controlled temperature conditions to ensure the stability of the product.
Industrial Production Methods
Industrial production of Bis(bicyclo[2.2.1]hept-5-en-2-yl)methoxyphosphanium may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
Bis(bicyclo[2.2.1]hept-5-en-2-yl)methoxyphosphanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The bicyclo[2.2.1]hept-5-en-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted bicyclo[22
Aplicaciones Científicas De Investigación
Bis(bicyclo[2.2.1]hept-5-en-2-yl)methoxyphosphanium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer chemistry.
Mecanismo De Acción
The mechanism of action of Bis(bicyclo[2.2.1]hept-5-en-2-yl)methoxyphosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or modulation of biological pathways. The bicyclo[2.2.1]hept-5-en-2-yl groups contribute to the compound’s stability and reactivity, enhancing its effectiveness in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane: Known for its use in silane coupling agents and polymer chemistry.
Bicyclo[2.2.1]hept-5-en-2-one: Utilized in organic synthesis and as a precursor for various chemical transformations.
Uniqueness
Bis(bicyclo[2.2.1]hept-5-en-2-yl)methoxyphosphanium stands out due to its unique combination of bicyclo[2.2.1]hept-5-en-2-yl groups and phosphorus moiety, which imparts distinct reactivity and stability. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
65842-23-1 |
|---|---|
Fórmula molecular |
C16H22O3P+ |
Peso molecular |
293.32 g/mol |
Nombre IUPAC |
bis(2-bicyclo[2.2.1]hept-5-enylmethoxy)-oxophosphanium |
InChI |
InChI=1S/C16H22O3P/c17-20(18-9-15-7-11-1-3-13(15)5-11)19-10-16-8-12-2-4-14(16)6-12/h1-4,11-16H,5-10H2/q+1 |
Clave InChI |
MWHZLMAUFNWEHQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(C1C=C2)CO[P+](=O)OCC3CC4CC3C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


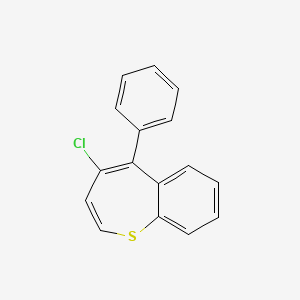
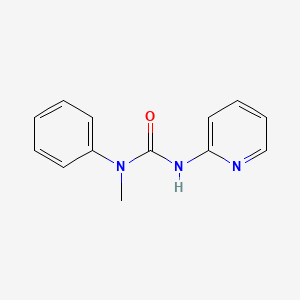
![Acetamide, N-[5-[bis[2-(2-propenyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B14475213.png)
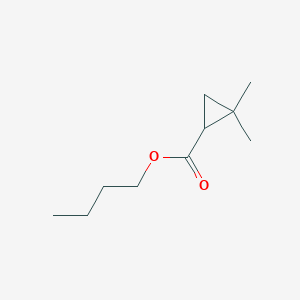
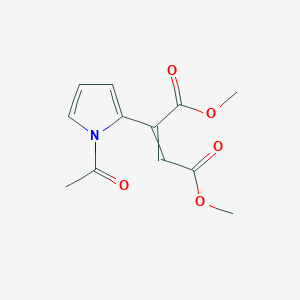
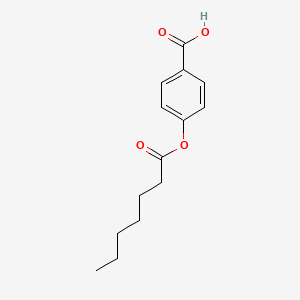
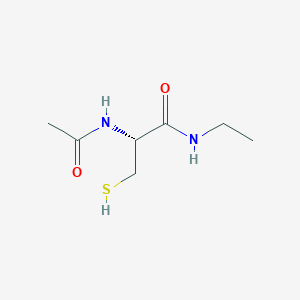


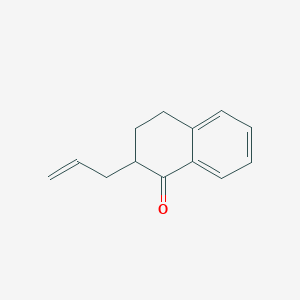
![2,2'-[2-Acetyl-2-(2,6-diethylphenyl)hydrazine-1,1-diyl]diacetic acid](/img/structure/B14475237.png)
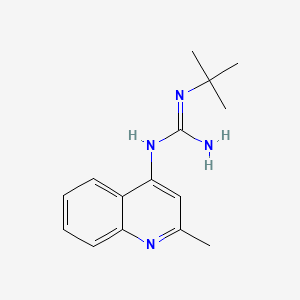

![2H-Pyran, tetrahydro-2-[(1-methylheptyl)oxy]-](/img/structure/B14475266.png)
